

Technical Guide: Elemental Analysis & Purity Verification of 2-amino-N-(2- bromophenyl)acetamide

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Compound of Interest

Compound Name:	2-amino-N-(2-bromophenyl)acetamide
CAS No.:	900641-74-9
Cat. No.:	B3300280

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Molecular Profile & Theoretical Framework

Before initiating experimental protocols, the theoretical baseline must be established. This molecule consists of a glycine moiety coupled to a 2-bromoaniline scaffold. The presence of the heavy bromine atom (approx. 35% by mass) and the basic primary amine makes the elemental signature distinct but susceptible to specific purification errors (e.g., hydrohalic salt formation).

Structural Specifications

- IUPAC Name: **2-amino-N-(2-bromophenyl)acetamide**

- Molecular Formula:

[1]

- Molecular Weight: 229.08 g/mol

- Key Functional Groups: Primary amine (), Secondary amide (), Aryl bromide ().

Theoretical Composition Calculation

The following table defines the "Gold Standard" values. Experimental results must fall within $\pm 0.4\%$ of these values to meet publication and pharmaceutical release standards (e.g., J. Org. Chem., J. Med. Chem. guidelines).

Element	Count	Atomic Mass (avg)	Total Mass Contribution	Theoretical % (w/w)
Carbon (C)	8	12.011	96.088	41.95%
Hydrogen (H)	9	1.008	9.072	3.96%
Nitrogen (N)	2	14.007	28.014	12.23%
Bromine (Br)	1	79.904	79.904	34.88%
Oxygen (O)	1	15.999	15.999	6.98%
Total	229.077	100.00%		

“

Critical Insight: The high mass percentage of Bromine suppresses the relative % of Carbon and Hydrogen. A deviation of just 0.2% in Hydrogen can indicate significant water contamination (hygroscopicity of the amine).

Comparative Analysis: Combustion (CHN) vs. HRMS

In drug development, a common dilemma is choosing between classical combustion analysis and HRMS. For **2-amino-N-(2-bromophenyl)acetamide**, the choice dictates the type of "purity" you are measuring.

Comparison Matrix

Feature	Method A: Classical Combustion (CHN)	Method B: High-Res Mass Spec (HRMS)
Primary Output	Bulk purity (% by weight).	Molecular Identity (Exact Mass).
Impurity Detection	Excellent. Detects non-chromophoric impurities (water, inorganic salts, silica gel).	Poor. Often "blind" to inorganic salts, water, or solvents.
Sample Requirement	High (2–5 mg). Destructive.	Low (<1 mg). Non-destructive options.
Specificity	Low. Isomers (e.g., 3-bromo vs 2-bromo) give identical results.	High. Fragmentation patterns can distinguish isomers.
Verdict for this Molecule	Required for Bulk Release. Essential to prove the amine is not a salt (e.g., HCl or HBr salt).	Required for Structure Confirmation. Essential to prove the Br is attached and the amide formed.

Case Study: The "Hidden Salt" Trap

A common synthesis error for this compound involves deprotecting a Boc-amine with HCl or HBr.

- Target: Free base (

)

%C = 41.95%

- Impurity: Hydrochloride salt (

)

%C = 36.18%

Result: HRMS will often show the exact mass of the cation

for both forms (229.08), failing to distinguish the salt form. Only Elemental Analysis (CHN) will show the massive 5.7% drop in Carbon, instantly flagging the presence of the salt.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol. This minimizes errors caused by the hygroscopic nature of the primary amine.

Step 1: Sample Preparation (The "Drying" Phase)

- Context: Primary amines readily absorb atmospheric

and

.

- Action: Dry the sample in a vacuum oven at 40°C over

for at least 4 hours prior to analysis.

- Validation: Run a TGA (Thermogravimetric Analysis) if available. Volatile loss < 0.5% indicates a dry sample.

Step 2: The "Precursor Check" Calculation

Before submitting for EA, calculate the theoretical values of your likely impurities to diagnose failures.

- Impurity A (Precursor): 2-bromo-N-(2-bromophenyl)acetamide (Unreacted intermediate).

- Formula:

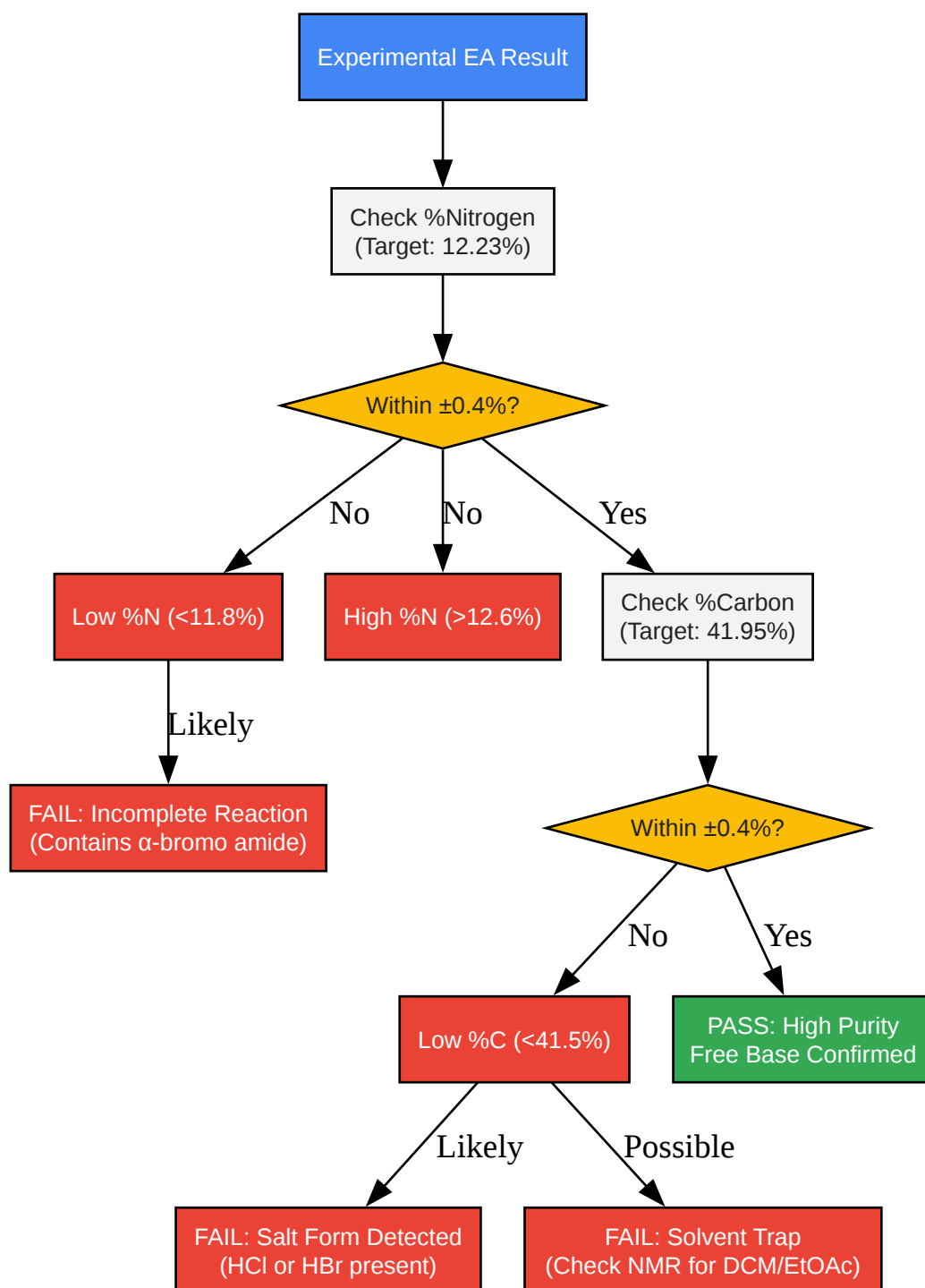
[2]

- %N: 4.78% (Target is 12.23%)

- Diagnostic: If your Nitrogen result is drastically low (~5-8%), your amination reaction was incomplete.
- Impurity B (Hydrolysis): 2-bromoaniline (Degradation product).
 - Formula:
 - %C: 41.89% (Very close to Target 41.95%)
 - Diagnostic: EA is blind to this impurity because the %C is nearly identical. You must use HPLC/NMR to rule this out before EA.

Step 3: Data Interpretation

Use the following logic flow to interpret the results.



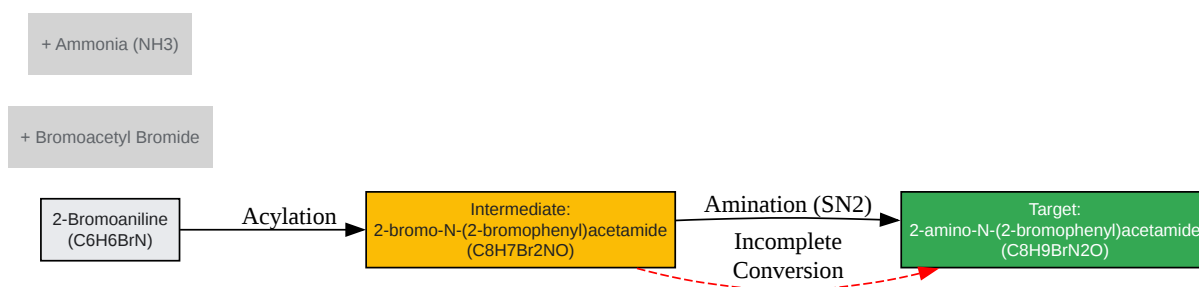
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Figure 1: Decision Logic for Interpreting Elemental Analysis Data for **2-amino-N-(2-bromophenyl)acetamide**.

Synthesis & Impurity Pathway Visualization

Understanding where the sample comes from is vital for analyzing the EA data. The synthesis typically proceeds via an

-halo amide.



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Figure 2: Synthesis pathway highlighting the critical intermediate that causes Low %N in Elemental Analysis.

References

- PubChem. (2025).[3] Compound Summary: **2-amino-N-(2-bromophenyl)acetamide**. [1] National Library of Medicine. [\[Link\]](#)
- Contract Pharma. (2015). Elemental Impurities: ICH Q3D and USP Implementation. [\[Link\]](#)

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Sources

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- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. 2-\(2-Bromophenyl\)Acetamide | C₈H₈BrNO | CID 612037 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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